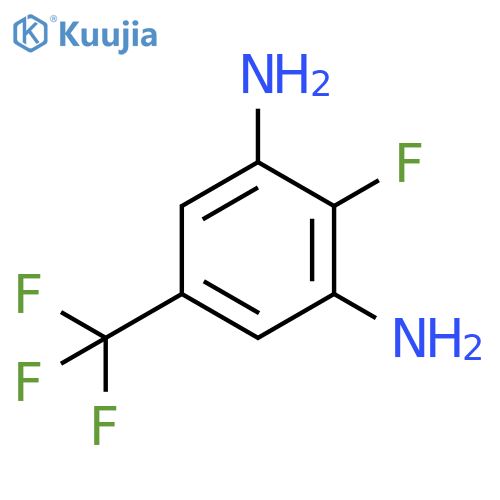Cas no 1805470-49-8 (1,3-Benzenediamine, 2-fluoro-5-(trifluoromethyl)-)

1805470-49-8 structure
商品名:1,3-Benzenediamine, 2-fluoro-5-(trifluoromethyl)-
1,3-Benzenediamine, 2-fluoro-5-(trifluoromethyl)- 化学的及び物理的性質
名前と識別子
-
- 1,3-Benzenediamine, 2-fluoro-5-(trifluoromethyl)-
- QGEZSRKHAGJEHU-UHFFFAOYSA-N
- SCHEMBL24118128
- 1805470-49-8
- 2-fluoro-5-(trifluoromethyl)benzene-1,3-diamine
- EN300-1294609
- 3,5-DIAMINO-4-FLUOROBENZOTRIFLUORIDE
-
- インチ: 1S/C7H6F4N2/c8-6-4(12)1-3(2-5(6)13)7(9,10)11/h1-2H,12-13H2
- InChIKey: QGEZSRKHAGJEHU-UHFFFAOYSA-N
- ほほえんだ: C1(N)=CC(C(F)(F)F)=CC(N)=C1F
計算された属性
- せいみつぶんしりょう: 194.04671085g/mol
- どういたいしつりょう: 194.04671085g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 170
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 52Ų
- 疎水性パラメータ計算基準値(XlogP): 1.5
じっけんとくせい
- 密度みつど: 1.473±0.06 g/cm3(Predicted)
- ふってん: 241.6±40.0 °C(Predicted)
- 酸性度係数(pKa): 2.27±0.10(Predicted)
1,3-Benzenediamine, 2-fluoro-5-(trifluoromethyl)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1294609-10.0g |
2-fluoro-5-(trifluoromethyl)benzene-1,3-diamine |
1805470-49-8 | 10g |
$4729.0 | 2023-05-26 | ||
| Enamine | EN300-1294609-0.25g |
2-fluoro-5-(trifluoromethyl)benzene-1,3-diamine |
1805470-49-8 | 0.25g |
$1012.0 | 2023-05-26 | ||
| Enamine | EN300-1294609-10000mg |
2-fluoro-5-(trifluoromethyl)benzene-1,3-diamine |
1805470-49-8 | 10000mg |
$3929.0 | 2023-09-30 | ||
| Enamine | EN300-1294609-250mg |
2-fluoro-5-(trifluoromethyl)benzene-1,3-diamine |
1805470-49-8 | 250mg |
$840.0 | 2023-09-30 | ||
| Enamine | EN300-1294609-50mg |
2-fluoro-5-(trifluoromethyl)benzene-1,3-diamine |
1805470-49-8 | 50mg |
$768.0 | 2023-09-30 | ||
| Enamine | EN300-1294609-500mg |
2-fluoro-5-(trifluoromethyl)benzene-1,3-diamine |
1805470-49-8 | 500mg |
$877.0 | 2023-09-30 | ||
| Enamine | EN300-1294609-1.0g |
2-fluoro-5-(trifluoromethyl)benzene-1,3-diamine |
1805470-49-8 | 1g |
$1100.0 | 2023-05-26 | ||
| Enamine | EN300-1294609-2.5g |
2-fluoro-5-(trifluoromethyl)benzene-1,3-diamine |
1805470-49-8 | 2.5g |
$2155.0 | 2023-05-26 | ||
| Enamine | EN300-1294609-5000mg |
2-fluoro-5-(trifluoromethyl)benzene-1,3-diamine |
1805470-49-8 | 5000mg |
$2650.0 | 2023-09-30 | ||
| Enamine | EN300-1294609-2500mg |
2-fluoro-5-(trifluoromethyl)benzene-1,3-diamine |
1805470-49-8 | 2500mg |
$1791.0 | 2023-09-30 |
1,3-Benzenediamine, 2-fluoro-5-(trifluoromethyl)- 関連文献
-
Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141
-
2. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853
-
Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219
-
Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941
1805470-49-8 (1,3-Benzenediamine, 2-fluoro-5-(trifluoromethyl)-) 関連製品
- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)
- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)
- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)
- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)
- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)
- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)
- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)
- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)
- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)
- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)
推奨される供給者
Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
